N-(2-nitrophenyl)-2-(piperidin-1-yl)acetamide

Description

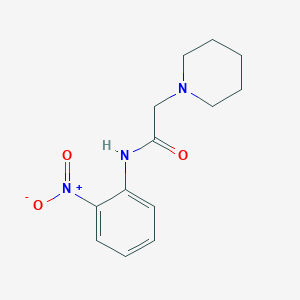

N-(2-nitrophenyl)-2-(piperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-nitrophenyl group attached to the nitrogen atom of the acetamide backbone and a piperidine ring linked via the carbonyl carbon. The nitro group at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. This compound has been explored in diverse contexts, including enzyme inhibition, anticancer activity, and nonlinear optical (NLO) applications .

Structure

3D Structure

Properties

IUPAC Name |

N-(2-nitrophenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c17-13(10-15-8-4-1-5-9-15)14-11-6-2-3-7-12(11)16(18)19/h2-3,6-7H,1,4-5,8-10H2,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFJZUXWIWRQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50877244 | |

| Record name | N-(O-NO2PH)-3-N'-PIPERIDINOACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35204-11-6 | |

| Record name | N-(O-NO2PH)-3-N'-PIPERIDINOACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-nitrophenyl)-2-(piperidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and structure-activity relationships (SAR) that highlight its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring linked to an acetamide group, which is further substituted with a nitrophenyl moiety. This structural configuration is believed to contribute to its biological activities by enabling interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with piperidine rings have shown effectiveness against a range of bacterial strains. A study reported that certain piperidine derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| This compound | TBD | TBD |

Anticancer Activity

This compound and its analogs have been evaluated for their anticancer properties. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer cells). The mechanism involves cell cycle arrest at the G2/M phase, leading to increased early-stage apoptosis rates .

Case Study: HepG2 Cell Line

In a study assessing the effects of related compounds on HepG2 cells:

- IC50 Values : The compound exhibited cytotoxicity with IC50 values significantly lower than standard chemotherapeutic agents.

- Mechanism : The compound's ability to inhibit key kinases like IGF1R was noted as a crucial mechanism contributing to its anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications on the phenyl ring and piperidine moiety can significantly alter biological activity. For example:

- Nitro Substitution : The presence of nitro groups enhances the compound's ability to interact with biological targets, potentially increasing its potency against cancer cells.

- Piperidine Modifications : Alterations in the piperidine structure have been shown to influence both antimicrobial and anticancer activities, indicating the importance of this moiety in drug design .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. These studies suggest that the compound forms stable complexes with proteins involved in cancer progression and microbial resistance, which may explain its observed biological activities .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds, including N-(2-nitrophenyl)-2-(piperidin-1-yl)acetamide, exhibit significant antimicrobial activity. A study demonstrated that various piperidine derivatives possess potent activity against a range of bacterial strains. The presence of the nitrophenyl group is believed to enhance the lipophilicity and, consequently, the membrane permeability of these compounds, facilitating their antimicrobial action .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain piperidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The introduction of different substituents on the piperidine ring or the acetamide moiety can significantly influence the biological activity of the compound. For example, studies have shown that modifications to the nitrophenyl group can lead to enhanced potency against specific microbial strains or cancer cell lines .

Neurological Disorders

This compound has shown promise as a selective inhibitor for certain cholinesterases, which are enzymes involved in neurotransmitter breakdown. This property suggests potential applications in treating neurological disorders such as Alzheimer's disease, where cholinesterase inhibitors are beneficial .

Autoimmune Diseases

Recent patents have proposed that derivatives similar to this compound may act as modulators for retinoic acid receptor-related orphan receptor gamma (RORγ), indicating potential applications in autoimmune diseases . This modulation could help in regulating immune responses and reducing inflammation.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound and its analogs:

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the phenyl ring can be reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.

Implications :

The resulting amine is a versatile intermediate for further functionalization, such as diazotization or coupling reactions.

Substitution Reactions at the Piperidine Moiety

The piperidine ring can participate in quaternization or ring-opening reactions under acidic or alkylating conditions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Quaternization | CH₃I, DMF, 60°C, 12 h | N-Methylpiperidinium derivative | |

| Acidic hydrolysis | HCl (conc.), reflux, 8 h | 2-(piperidin-1-yl)acetic acid |

Notes :

Quaternization introduces a permanent positive charge, enhancing water solubility for pharmaceutical applications.

Hydrolysis of the Acetamide Bond

The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives.

| Hydrolysis Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12 h | 2-(piperidin-1-yl)acetic acid | |

| Basic hydrolysis | NaOH (aq.), 80°C, 6 h | Sodium salt of 2-(piperidin-1-yl)acetate |

Applications :

Hydrolysis products serve as intermediates for synthesizing esters or amides with modified pharmacological properties.

Electrophilic Aromatic Substitution (EAS)

The nitrophenyl group directs electrophilic substitution to the meta position relative to the nitro group.

| EAS Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 3-nitro derivative | |

| Sulfonation | H₂SO₄ (fuming), 50°C, 4 h | 3-sulfo derivative |

Limitations :

The electron-withdrawing nitro group deactivates the ring, requiring harsh conditions for EAS.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related acetamide derivatives and their key features:

Key Research Findings and Trends

Nitro Group Efficacy : The 2-nitrophenyl group consistently enhances biological and optical activities compared to methoxy or chloro substituents, likely due to its electron-withdrawing nature and planar geometry .

Piperidine vs. Morpholine : Piperidine’s six-membered ring provides greater conformational flexibility than morpholine, improving binding to enzymes with deep active sites (e.g., α-glucosidase) .

Q & A

Q. What are the common synthetic routes for N-(2-nitrophenyl)-2-(piperidin-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step approach involves:

Acetylation : Reacting 2-nitrophenylamine with chloroacetyl chloride to form N-(2-nitrophenyl)chloroacetamide.

Piperidine Substitution : Substituting the chloride with piperidine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Characterize the compound using:

- NMR : Confirm the presence of the piperidine ring (δ 1.4–1.6 ppm for CH₂, δ 2.5–3.0 ppm for N–CH₂) and nitrophenyl group (δ 7.5–8.5 ppm aromatic protons) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 318.34 for C₁₃H₁₆N₃O₃⁺) .

- X-ray Crystallography : Resolve crystal packing interactions (e.g., C–H⋯O hydrogen bonds between nitro and amide groups) to confirm stereochemistry .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data for N-(2-nitrophenyl)acetamide derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 1–100 μM) to account for non-linear effects .

- Structural Analog Comparison : Test derivatives with modifications (e.g., replacing piperidine with morpholine) to isolate pharmacophoric groups .

- Crystallographic Analysis : Identify intermolecular interactions (e.g., C–H⋯O bonds in solid-state structures) that may influence solubility and bioavailability .

Q. How can enantiomeric purity of chiral N-(2-nitrophenyl)acetamide derivatives be assessed?

- Methodological Answer :

- Chiral Derivatization : Convert the compound to a diastereomeric pair using (S)-(-)-1-phenylethylamine, then analyze via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) .

- Circular Dichroism (CD) : Compare CD spectra to enantiopure standards (e.g., λ = 250–300 nm for nitrophenyl absorption bands) .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of N-(2-nitrophenyl)-2-(piperidin-1-yl)acetamide?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model membrane permeability using lipid bilayer systems (e.g., POPC membranes) over 100 ns trajectories .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict metabolic stability (e.g., susceptibility to CYP450 oxidation at the piperidine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.